3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide
Description
3,4-Difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a fluorinated benzamide derivative characterized by a 3,4-difluoro-substituted benzoyl group linked to a 1-methyl-2-oxoindolin-5-yl amine moiety. This compound combines a benzamide scaffold—a common feature in bioactive molecules—with fluorine atoms at positions 3 and 4 of the aromatic ring, which enhance metabolic stability and binding affinity through electronic and steric effects .
Properties
IUPAC Name |
3,4-difluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2/c1-20-14-5-3-11(6-10(14)8-15(20)21)19-16(22)9-2-4-12(17)13(18)7-9/h2-7H,8H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGMEJZVIAUUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the indolinone core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the difluoro groups: The difluoro groups can be introduced through a halogenation reaction, where a suitable precursor is treated with a fluorinating agent.
Coupling with benzamide: The final step involves coupling the indolinone core with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Fluorinated Benzamides
Fluorine substitution patterns critically influence bioactivity. For example:
- N-(2,3-Dihydroxy-Propyloxy)-3,4-Difluoro-2-(4-Iodo-2-Fluoro-Phenylamino)Benzamide (): This compound shares the 3,4-difluoro-benzamide core but incorporates an iodinated phenylamino group. The iodine atom may enhance halogen bonding in target interactions, while the dihydroxypropyloxy side chain improves solubility.
- 2,6-Difluoro-N-(Substituted Phenyl)Benzamides (): Compounds like 2,6-difluoro-N-(3-fluorophenyl)benzamide exhibit positional isomerism compared to the 3,4-difluoro substitution. Such variations alter electron distribution and steric hindrance, impacting target selectivity .
Table 1: Comparison of Fluorinated Benzamides
Indolinone-Containing Benzamides
The 1-methyl-2-oxoindolin-5-yl group distinguishes the target compound from other benzamides. For instance:
- 2-Hexanoylamino-1-(4-Carboxyphenyl)Benzamide (): Lacks the indolinone moiety but features a carboxyphenyl group. This compound showed 67% PCAF HAT inhibition at 100 μM, highlighting the importance of the 2-acylamino side chain for activity. The target compound’s indolinone may replace this side chain to confer rigidity and improve target binding .
Pharmacological and Functional Comparisons
PCAF HAT Inhibitors
Benzamide derivatives with long acyl chains (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) achieved 79% PCAF HAT inhibition, outperforming anacardic acid (68%) . While the target compound lacks an acyl chain, its fluorine substitutions and indolinone group may compensate by enhancing hydrophobic interactions or π-stacking with the enzyme’s active site.
mGlu5 Positive Allosteric Modulators (PAMs)
Benzamide scaffolds are prominent in mGlu5 PAMs, such as CPPHA analogs (). However, its indolinone group introduces a unique steric profile distinct from typical mGlu5 PAMs .
Neuroleptic Benzamides
Benzamide derivatives like amisulpride and sulpiride () share a neuroleptic function. While the target compound’s indolinone group diverges from these drugs’ sulfonyl or methoxy groups, its fluorine atoms may enhance blood-brain barrier penetration, a critical factor for central nervous system activity .
Table 2: Pharmacological Profiles of Key Benzamide Derivatives
Biological Activity
3,4-Difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves several key steps:
- Formation of the Indolinone Core : This is achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
- Introduction of Difluoro Groups : The difluoro groups are introduced via halogenation reactions using suitable fluorinating agents.
- Coupling with Benzamide : The final step involves the coupling of the indolinone core with a benzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Biological Activity
Research has demonstrated that 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide exhibits various biological activities:
Anticancer Activity
Studies indicate that this compound has significant anticancer properties. It has been found to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of multiple signaling pathways that regulate cell survival and apoptosis.
Antiviral Properties
The compound has also shown promising antiviral activity against several viral strains. Its mechanism may involve interference with viral replication processes or inhibition of viral entry into host cells.
Anti-inflammatory Effects
In vitro studies suggest that 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide can reduce inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
A few notable case studies highlight the biological activity of this compound:
- Anticancer Study : In a study conducted on human breast cancer cell lines, 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide demonstrated an IC50 value in the low micromolar range, indicating potent anticancer effects compared to standard chemotherapeutic agents .
- Antiviral Research : A study evaluated its efficacy against influenza virus in vitro, where it exhibited significant inhibition of viral replication with an IC50 value of approximately 0.5 μM .
- Inflammatory Response : In animal models of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups .
The biological activity of 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound binds to various receptors involved in cell signaling pathways, leading to altered cellular responses.
- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell survival and viral replication.
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for preparing 3,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions. A common approach includes coupling fluorinated benzoyl chloride derivatives with substituted indoline precursors under controlled conditions. For example, refluxing 4-fluorobenzohydrazide with phthalic anhydride in acetic acid for 12 hours yields structurally analogous benzamide derivatives. Reaction optimization includes solvent selection (e.g., ethanol or acetic acid), temperature control (reflux conditions), and purification via recrystallization from chloroform/methanol mixtures .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH bend at ~1600 cm⁻¹) .
- NMR : NMR reveals aromatic proton environments (δ 7.0–8.1 ppm), while NMR confirms carbonyl (170–168 ppm) and fluorinated aromatic carbons .
- HRMS : Validates molecular weight (e.g., [M–H]⁻ at m/z 283.26868) .
Q. What solvents and purification methods are recommended post-synthesis?
Use ethyl acetate for extraction, followed by washing with saturated NaHCO and brine. Purification via recrystallization (chloroform/methanol, 1:1) enhances purity. Analytical HPLC can confirm compound homogeneity .
Q. What are the primary biological targets associated with this compound?
Structural analogs of this benzamide derivative exhibit activity as PDE4 inhibitors , modulating cAMP levels in inflammatory pathways. Target validation often involves enzymatic assays (IC determination) and cell-based cAMP quantification .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular conformation?
Use SHELXL (for refinement) and WinGX (for data processing) to analyze crystallographic data. For example, monoclinic space group P2/n with unit cell parameters (a = 14.094 Å, b = 7.248 Å) was resolved for a related fluorobenzamide. Hydrogen-bonding networks (N–H···O, O–H···O) stabilize the 3D framework, validated via Hirshfeld surface analysis .
Q. How do computational methods like DFT complement experimental findings?
Density Functional Theory (DFT) calculates optimized geometries, HOMO-LUMO gaps, and electrostatic potentials, aligning with experimental XRD data. Hirshfeld surfaces quantify intermolecular interactions (e.g., 12% H-bond contribution in a fluorobenzamide analog) .
Q. What strategies address contradictions in PDE4 inhibition data?
- Perform dose-response curves across multiple cell lines.
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Compare with reference inhibitors (e.g., roflumilast) to contextualize potency .
Q. How to validate molecular docking predictions for PDE4 interactions?
Combine docking (AutoDock Vina) with mutational analysis of PDE4 active sites. Experimental validation via IC shifts in mutated vs. wild-type enzymes confirms predicted binding modes.
Q. How to resolve discrepancies in melting point or solubility data?
- Verify purity via HPLC (>95%) and elemental analysis.
- Standardize solvent systems (e.g., DMSO for solubility tests).
- Cross-reference with thermogravimetric analysis (TGA) for decomposition profiles .
Q. How to analyze hydrogen-bonding networks in crystal structures?
Use Mercury or CrystalExplorer to visualize interactions. For example, O–H···O bonds (2.8–3.0 Å) in a related compound form a 3D network, contributing to lattice stability. Hirshfeld surface plots (e.g., d maps) quantify contact percentages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
